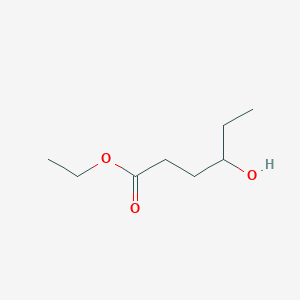
Ethyl 4-hydroxyhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-hydroxyhexanoate is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.2108 g/mol . It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of a hydroxyhexanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxyhexanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxyhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method increases efficiency and yield while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-hydroxyhexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce 4-hydroxyhexanoic acid and ethanol.
Oxidation: The hydroxy group in the compound can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide can be used as catalysts.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Hydrolysis: 4-hydroxyhexanoic acid and ethanol.
Oxidation: 4-oxohexanoic acid or 4-hydroxyhexanoic acid.
Reduction: 4-hydroxyhexanol.
Applications De Recherche Scientifique
Ethyl 4-hydroxyhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-hydroxyhexanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of 4-hydroxyhexanoic acid and ethanol. The pathways involved in its metabolism and action are still under investigation, but it is known to undergo typical ester hydrolysis reactions .
Comparaison Avec Des Composés Similaires
Ethyl 4-hydroxyhexanoate can be compared with other similar esters, such as:
Ethyl 4-hydroxybutanoate: This compound has a shorter carbon chain and different physical properties.
Mthis compound: This ester has a methyl group instead of an ethyl group, affecting its reactivity and applications.
Ethyl 3-hydroxyhexanoate: The position of the hydroxy group differs, leading to variations in chemical behavior and uses.
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C8H16O3 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
ethyl 4-hydroxyhexanoate |
InChI |
InChI=1S/C8H16O3/c1-3-7(9)5-6-8(10)11-4-2/h7,9H,3-6H2,1-2H3 |
Clé InChI |
WSZGBHSBZUYPBO-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B13502000.png)
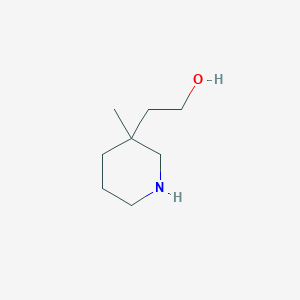
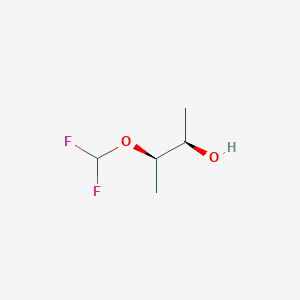
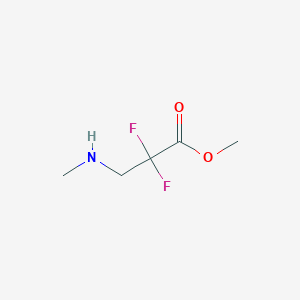
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)

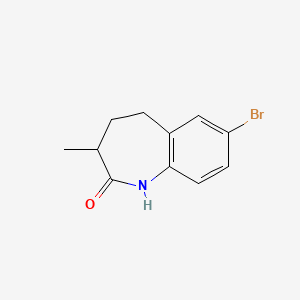
![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)
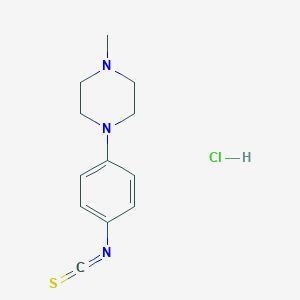
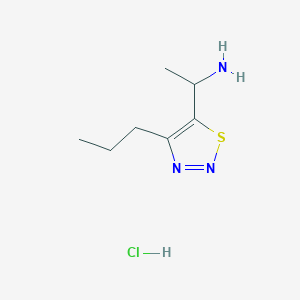
![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B13502052.png)


![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13502066.png)
